methyl 4-(2-{[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate
Description
Methyl 4-(2-{[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a pyrazole-based compound featuring a benzoate ester core linked to a 2-naphthyl-substituted pyrazole moiety via a carbonohydrazonoyl bridge. Its structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
methyl 4-[(E)-[(3-naphthalen-2-yl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c1-30-23(29)17-8-6-15(7-9-17)14-24-27-22(28)21-13-20(25-26-21)19-11-10-16-4-2-3-5-18(16)12-19/h2-14H,1H3,(H,25,26)(H,27,28)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUIFBQFFDDVPS-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a naphthyl group and a pyrazole moiety, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O3, with a molecular weight of approximately 364.4 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Hydrazone derivatives have been explored for their anticancer properties. Research indicates that certain pyrazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . While specific studies on this compound are scarce, the presence of the naphthyl and pyrazole groups may enhance its anticancer potential.
The proposed mechanism for the biological activity of related hydrazones includes:
- Protonophoric Activity : Compounds like carbonyl cyanide-m-chlorophenylhydrazone (CCCP) disrupt mitochondrial function by transporting protons across membranes, leading to uncoupling of oxidative phosphorylation .
- Biofilm Inhibition : Similar compounds have shown the ability to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
Case Studies
- Antibacterial Efficacy : A study demonstrated that combining CCCP with traditional antibiotics enhanced their effectiveness against resistant strains of bacteria. The synergistic effect was particularly pronounced in biofilm-forming strains .
- Anticancer Research : In vitro studies on pyrazole derivatives indicated that they could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular metabolism .
Comparison with Similar Compounds
Structural Influences on Activity
- Aryl Substituents : The 2-naphthyl group in the target compound likely enhances lipophilicity and π-π stacking compared to smaller substituents (e.g., 4-methylphenyl in or thiophene in ). This could improve membrane permeability and target binding in anticancer applications.
- Heterocyclic Additions : Thiazole or sulfamoyl groups (as in ) introduce hydrogen-bonding sites, enhancing interactions with biological targets like enzymes or DNA.
Research Findings and Data Tables
Table 2: Key Pharmacological Data for Selected Analogs
| Compound | IC₅₀ (Cancer Cells) | MIC (Bacterial Strains) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| N/A | 50 µg/mL (E. coli) | 0.12 | 3.2 | |
| 12 µM (MCF-7) | N/A | 0.08 | 4.1 | |
| 8 µM (HeLa) | N/A | 0.05 | 4.8 | |
| N/A | 25 µg/mL (S. aureus) | 0.10 | 3.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
